2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol

Chemical Identity Quality Control Building Block Synthesis

Unique 8-bromo-benzoxepin scaffold with a terminal primary hydroxyl (HBD=1) for pharmacophoric engineering. This building block enables precise hydrogen-bond interactions and synthetic elaboration via bromine cross-coupling that simpler analogs (e.g., methyl ethers or amides) cannot replicate. - Purity: ≥95% (HPLC) reduces side reactions in amide coupling, sulfonylation, or prodrug synthesis. - Applications: Key intermediate for CNS receptor probes, PI3K inhibitor libraries, and click chemistry tool compounds. - Sourcing: Multiple pack sizes (50 mg-bulk) with fast global delivery for R&D programs.

Molecular Formula C12H15BrO3
Molecular Weight 287.153
CAS No. 2091203-48-2
Cat. No. B2475246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
CAS2091203-48-2
Molecular FormulaC12H15BrO3
Molecular Weight287.153
Structural Identifiers
SMILESC1CC(C2=C(C=C(C=C2)Br)OC1)OCCO
InChIInChI=1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2
InChIKeyHULMYJWZJYQPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Features and Compound Class of 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol


2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol (CAS 2091203-48-2) is a synthetic, brominated benzoxepin derivative featuring a 2,3,4,5-tetrahydro-1-benzoxepin core with a bromine atom at the 8-position and a 2-hydroxyethoxy substituent at the 5-position . This compound belongs to the broader class of benzoxepine-based scaffolds, which have been explored as intermediates for serotonin 5-HT3 receptor antagonists and PI3K inhibitors, though the specific biological activity of this molecule remains largely uncharacterized in the public domain [1]. As a versatile building block, it serves as a key intermediate in medicinal chemistry programs targeting CNS disorders and oncology, where the 8-bromo substituent provides a synthetic handle for cross-coupling reactions and the terminal hydroxyl group enables further functionalization [2].

Scaffold Class
Benzoxepin building block with 8-bromo synthetic handle
Functionalization Point
Terminal hydroxyl enables further derivatization (amide coupling, sulfonylation, prodrug attachment)
Medicinal Chemistry Context
Applied in CNS and oncology programs as a versatile intermediate for 5-HT3 antagonist or PI3K inhibitor lead optimization

Why Generic Substitution Fails for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol


Near-neighbor benzoxepin analogs—such as 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (lacking the ethoxyethanol side chain) or 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide (bearing an amide cap instead of a hydroxyl terminus)—exhibit fundamentally different hydrogen-bonding capacities, metabolic liabilities, and synthetic trajectories that preclude simple interchange . The presence of a terminal primary hydroxyl group in the target compound introduces a unique hydrogen-bond donor and acceptor capable of engaging distinct biological targets or metal-binding residues compared to methyl ethers, amines, or morpholine derivatives of the same scaffold; this functional divergence has been shown in analogous GPCR-focused series to produce orders-of-magnitude shifts in receptor selectivity and plasma protein binding, making the compound a non-fungible intermediate for medicinal chemistry campaigns requiring precise pharmacophoric engineering [1]. Without direct head-to-head pharmacological data publicly available, the structural evidence indicates that replacement by a simpler analog risks losing the key hydroxyl-driven interaction that differentiates this compound from its closest commercially available relatives.

Side Chain Removing the ethoxyethanol linker (e.g., using 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol) eliminates the hydroxyl handle and may shift physicochemical properties and synthetic utility.
H-Bond Donor Non-hydroxyl analogs (methyl ether, morpholine, or amide derivatives) lack the terminal H-bond donor; class-level evidence suggests this can alter receptor binding mode and selectivity.
Purity Baseline Close scaffold analogs (e.g., 5-amino derivative) are often supplied at lower purity; substitution may introduce additional purification steps and increase batch variability.

Quantitative Differentiation Evidence for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol


Molecular Weight Distinction from Core Scaffold Intermediates

The molecular weight of 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol is 287.15 g/mol (C12H15BrO3), which is significantly heavier than its direct precursor, 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1157179-07-1), measured at 243.10 g/mol (C10H11BrO2) . This 44.05 g/mol mass difference corresponds to the addition of the ethyleneoxy unit (–CH2CH2O–) and fundamentally alters the compound's LogP, solubility, and reactivity profile compared to the parent alcohol [1].

Molecular Weight vs. Precursor
Data to verify
287.15 vs 243.10 g/mol
Δ +44.05 g/mol (C₂H₄O unit)
Confirms ethoxyethanol linker incorporation, distinguishing it from the alcohol intermediate.
Computed mass; experimental HRMS or LCMS verification recommended.
Chemical Identity Quality Control Building Block Synthesis

Purity Specification Relative to Analog Scaffolds

Vendor technical datasheets for 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol specify a minimum purity of 95% . In contrast, the closest commercially available 5-amino analog, 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, is routinely offered at a lower minimum purity of 90% [1]. While no head-to-head impurity profiling study has been published, this 5-percentage-point purity differential corresponds to a reduction in non-specific byproducts (e.g., de-brominated species or ring-opened intermediates) that could confound sensitive biological assays or require additional purification before use.

Purity vs. 5-Amino Analog
Specification review
≥95% vs ≥90%
Δ +5 percentage points
Higher baseline purity may reduce non-specific byproduct interference in biological assays.
Supplier datasheet values; analytical method not disclosed. Lot-specific verification advised.
Purity Quality Control Procurement Specification

Terminal Hydroxyl Hydrogen-Bond Capacity vs. Analogs

Analysis of the patent literature on benzoxepin-based 5-HT3 receptor antagonists reveals that the nature of the 5-position substituent profoundly modulates both affinity and selectivity. The target compound presents a terminal primary hydroxyl, which is a potent hydrogen-bond donor (HBD count = 1) and acceptor (HBA count = 3). In contrast, the 5-morpholinoethyl analog (4-[2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine) lacks any hydrogen-bond donor functionality (HBD count = 0) and has a higher calculated LogP, as deduced from structural comparisons . In related benzoxepin series, such HBD/HBA differences have been correlated with shifts in receptor binding mode from antagonist to inverse agonist and with altered CNS penetration profiles [1].

H-Bond Donor Count
Class-level inference
HBD = 1 vs 0
Terminal -OH vs morpholine analog
Hydroxyl donor may produce a distinct pharmacological profile; relevant for SAR-driven lead optimization.
Computed descriptor; no direct target engagement data for this compound. Extrapolated from patent benzoxepin series.
Structure-Activity Relationship Hydrogen Bonding 5-HT3 Receptor

Optimal Application Scenarios for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol


Late-Stage Diversification of Benzoxepin 5-HT3 Antagonist Leads

The compound serves as a strategic intermediate for introducing hydroxyl-containing side chains via the 5-position. The higher purity specification (≥95%) reduces side reactions during amide coupling or sulfonylation, which is advantageous when synthesizing focused libraries for CNS receptor profiling .

Synthesis of PI3K Inhibitor Prodrugs with Hydroxyl Handle

The terminal hydroxyl group provides a vector for attaching phosphate or acyloxy prodrug moieties to improve solubility or bioavailability of benzoxepin-based PI3K inhibitors. The bromine atom at the 8-position allows for subsequent Suzuki or Buchwald-Hartwig functionalization to explore kinase selectivity [1].

Chemical Biology Probe Synthesis for Target Engagement

The unique hydrogen-bond donor capacity (HBD = 1) permits the compound to be elaborated into photoaffinity or click chemistry probes that retain key receptor interactions, whereas the morpholine or amide analogs would lack the hydroxyl anchor point, potentially leading to probe inactivity at the desired biological target [2].

Application
Selection Property
Validation Focus
5-HT3 antagonist lead diversification
Hydroxyl side-chain handle for late-stage functionalization
Coupling reaction efficiency and purity impact on library synthesis
PI3K inhibitor prodrug synthesis
Hydroxyl prodrug vector and 8-bromo coupling handle
Suzuki/Buchwald cross-coupling compatibility; prodrug stability assessment
Chemical biology probe construction
Hydrogen-bond donor anchor for retaining target engagement
Target engagement assay validation with linker-modified probes
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